1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)-
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Overview
Description
1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by its epoxy and methanoisobenzofuran moieties, which contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the epoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification techniques can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- involves its interaction with molecular targets such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares some structural similarities but differs in functional groups and reactivity.
Allylamine: Another compound with an amine group, but with different applications and properties.
Pregnenolone: A steroidal compound with a different core structure but similar in terms of complexity and biological relevance.
Uniqueness
1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- is unique due to its epoxy and methanoisobenzofuran moieties, which confer distinct reactivity and functionality
Properties
CAS No. |
109282-29-3 |
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Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
8,11-dioxatetracyclo[4.3.1.12,5.01,6]undecane-7,9-dione |
InChI |
InChI=1S/C9H8O4/c10-6-8-3-9(8,7(11)13-6)5-2-1-4(8)12-5/h4-5H,1-3H2 |
InChI Key |
LYHNUBGRBFVDSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C34CC3(C1O2)C(=O)OC4=O |
Origin of Product |
United States |
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